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molecular formula C14H12O3 B146959 2-(4-Methylphenoxy)benzoic acid CAS No. 21905-69-1

2-(4-Methylphenoxy)benzoic acid

Cat. No. B146959
M. Wt: 228.24 g/mol
InChI Key: GRUODACYFFPYCV-UHFFFAOYSA-N
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Patent
US05153197

Procedure details

To a solution of 5.95 g of p-cresol and 7.83 g of 2-chlorobenzoic in 50 mL of dimethylformamide at 25° was added, in portions, 14.50 g of anhydrous potassium carbonate. The resulting mixture was heated to 80°, and 0.10 g of copper(I) iodide was added. The reaction mixture then was refluxed for 16 hours. While still hot the mixture was poured onto water-ice. The resulting suspension was filtered, and the filtrate was adjusted to pH 3.0 using aqueous hydrochloric acid. The precipitate was recovered by filtration. The crude solid was dissolved in an aqueous sodium hydroxide solution. This solution was acidified to pH 6.0 using hydrochloric acid, filtered, and then acidified to pH 3.0. Filtration provided 5.67 g of 2-(4-methylphenoxy)benzoic acid which was employed in the following reaction without further purification. NMR (200 MHz, CDCl3): δ8.15 (d of d, 1H); 7.42 (d of d of d, 1H); 7.23-7.12 (m, 3H); 6.97 (d, 2H); 6.80 (d, 1H); 2.37 (s, 3H).
Quantity
5.95 g
Type
reactant
Reaction Step One
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
copper(I) iodide
Quantity
0.1 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([OH:7])=[CH:5][CH:4]=[C:3]([CH3:8])[CH:2]=1.[C:9](=[O:12])([O-])[O-:10].[K+].[K+]>CN(C)C=O.[Cu]I>[CH3:8][C:3]1[CH:4]=[CH:5][C:6]([O:7][C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=2[C:9]([OH:10])=[O:12])=[CH:1][CH:2]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
5.95 g
Type
reactant
Smiles
C1=CC(=CC=C1O)C
Name
Quantity
14.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
copper(I) iodide
Quantity
0.1 g
Type
catalyst
Smiles
[Cu]I

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated to 80°
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture then was refluxed for 16 hours
Duration
16 h
ADDITION
Type
ADDITION
Details
While still hot the mixture was poured onto water-ice
FILTRATION
Type
FILTRATION
Details
The resulting suspension was filtered
FILTRATION
Type
FILTRATION
Details
The precipitate was recovered by filtration
DISSOLUTION
Type
DISSOLUTION
Details
The crude solid was dissolved in an aqueous sodium hydroxide solution
FILTRATION
Type
FILTRATION
Details
filtered
FILTRATION
Type
FILTRATION
Details
Filtration

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(OC2=C(C(=O)O)C=CC=C2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.67 g
YIELD: CALCULATEDPERCENTYIELD 90.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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